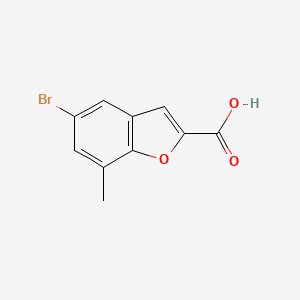

5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid

Description

Properties

IUPAC Name |

5-bromo-7-methyl-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO3/c1-5-2-7(11)3-6-4-8(10(12)13)14-9(5)6/h2-4H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SICPVBNFSMTGKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1OC(=C2)C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid typically involves the bromination of 7-methyl-1-benzofuran-2-carboxylic acid. The process includes the following steps:

Reaction Conditions: The reaction is usually carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled temperature and solvent conditions.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

Substitution Products: Derivatives with different functional groups replacing the bromine atom.

Oxidation Products: Compounds with additional oxygen-containing functional groups.

Reduction Products: Compounds with reduced functional groups.

Scientific Research Applications

5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bromine and carboxylic acid groups play crucial roles in its biological activity. It can interact with enzymes, receptors, and other biomolecules, leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Isomers

7-Bromo-5-methyl-1-benzofuran-2-carboxylic Acid

- Molecular Formula : C₁₀H₇BrO₃ (same as the target compound).

- Key Difference : Bromine and methyl groups are swapped (Br at position 7, CH₃ at position 5).

- Implications: Positional isomerism alters electronic distribution and steric hindrance.

5-Bromo-7-methoxy-1-benzofuran-2-carboxylic Acid

- Molecular Formula : C₁₀H₇BrO₄.

- Key Difference : Methoxy (-OCH₃) replaces the methyl (-CH₃) group at position 7.

- Implications : The electron-donating methoxy group increases solubility in polar solvents compared to the hydrophobic methyl group. This substitution may enhance bioavailability but reduce membrane permeability .

Halogen-Substituted Analogs

5-Bromo-7-chloro-3-methyl-1-benzofuran-2-carboxylic Acid

- Molecular Formula : C₁₀H₆BrClO₃.

- Key Difference : Chlorine replaces the methyl group at position 7, with an additional methyl at position 3.

- Implications : The electronegative chlorine atom increases acidity of the carboxylic acid moiety. The dual halogen substitution (Br and Cl) may enhance halogen bonding in crystal packing, as observed in related sulfonyl derivatives .

5-Bromo-6-methoxybenzofuran-2-carboxylic Acid

- Molecular Formula : C₁₀H₇BrO₄.

- Key Difference : Methoxy group at position 6 instead of methyl at position 7.

Derivatives with Additional Functional Groups

Methyl 5-Bromo-7-hydroxy-6-methoxy-1-benzofuran-2-carboxylate (Compound 4)

- Structure : Features hydroxyl (-OH) and methoxy (-OCH₃) groups at positions 7 and 6, respectively.

- Activity: Demonstrates significant cytotoxicity against human cancer cell lines (e.g., IC₅₀ < 10 µM). However, brominated analogs like this compound show lower cytotoxicity compared to non-brominated precursors, suggesting bromine modulates toxicity .

5-Bromo-2-(4-fluorophenyl)-7-methyl-3-phenylsulfinyl-1-benzofuran

- Structure : Incorporates a sulfinyl group and a 4-fluorophenyl substituent.

- Implications : The sulfinyl group enhances hydrogen-bonding capacity, while the fluorophenyl group improves lipophilicity. Such modifications are linked to antimicrobial and antifungal activities in benzofuran derivatives .

Biological Activity

5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid features a benzofuran core with a bromine atom at the 5-position and a methyl group at the 7-position. The molecular formula is , with a molecular weight of approximately 243.06 g/mol. This unique substitution pattern is believed to enhance its biological activity compared to other benzofuran derivatives.

The biological activity of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : Similar benzofuran derivatives have been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication, which may lead to anticancer effects.

- Receptor Interaction : The compound may interact with serotonin receptors, particularly the 5-HT_2A receptor, influencing cellular signaling and function.

- Biochemical Pathways : It is involved in multiple biochemical pathways, exhibiting anti-tumor, antibacterial, anti-inflammatory, and antioxidant activities .

Anticancer Properties

Research indicates that 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- A549 Cells : Studies showed that this compound reduced the viability of A549 lung cancer cells, suggesting potential as an anticancer agent .

- Mechanism of Action : The compound's ability to inhibit tubulin polymerization was highlighted, with IC50 values indicating potent activity against cancer cells .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest it may inhibit the growth of certain bacterial strains, although specific mechanisms remain under investigation.

Anti-inflammatory Effects

There is emerging evidence that 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid may possess anti-inflammatory properties, potentially through modulation of inflammatory pathways. However, detailed mechanisms are yet to be fully elucidated.

Comparative Analysis with Related Compounds

To understand the unique properties of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Bromo-7-methoxy-1-benzofuran-2-carboxylic acid | Methoxy group at position 7 | Different reactivity and biological profile |

| 6-Methyl-1-benzofuran-2-carboxylic acid | Methyl group at position 6 | Altered lipophilicity affecting solubility |

| 7-Ethyl-1-benzofuran-2-carboxylic acid | Ethyl group instead of methyl | Potentially different biological activities |

This table illustrates how variations in substituents on the benzofuran core can significantly influence biological activity and chemical reactivity.

Case Studies and Research Findings

Several studies have focused on the biological activity of benzofuran derivatives, including 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid:

- Anticancer Activity : In vitro studies demonstrated that this compound exhibited cytotoxicity against multiple cancer cell lines with varying potency levels depending on the structural modifications made .

- Mechanistic Insights : Molecular docking simulations revealed interactions with tubulin and other proteins involved in cell cycle regulation, suggesting a complex mechanism underlying its anticancer effects .

- Comparative Efficacy : Research comparing various benzofuran derivatives indicated that specific substitutions could enhance or diminish biological activity, emphasizing the importance of structural optimization in drug development .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid to achieve high purity?

- Methodology :

- Step 1 : Bromination of the benzofuran core using (N-bromosuccinimide) under controlled conditions (e.g., reflux in ) to introduce the bromo group at the 5-position.

- Step 2 : Methylation at the 7-position via alkylation with methyl iodide () in the presence of a base like .

- Step 3 : Carboxylic acid functionalization via hydrolysis of a precursor ester (e.g., ethyl ester) using aqueous followed by acidification.

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >97% purity .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid?

- NMR : and NMR to verify substitution patterns (e.g., methyl at C7: δ ~2.4 ppm for ; bromo at C5: deshielded aromatic protons).

- FT-IR : Confirm carboxylic acid ( stretch ~2500-3300 cm, ~1680 cm).

- Mass Spectrometry : High-resolution MS to validate molecular weight (, exact mass 271.06 g/mol) .

Advanced Research Questions

Q. How do bromo and methyl substituents influence the crystal packing and intermolecular interactions of this compound?

- Key Findings :

- Halogen Bonding : The bromo group participates in interactions (distance ~3.2 Å), stabilizing the lattice.

- Methyl Group Effects : The 7-methyl group induces steric hindrance, altering dihedral angles between the benzofuran core and carboxylic acid moiety (e.g., ~10° deviation compared to methoxy analogs).

- Pi Stacking : Planar benzofuran rings exhibit offset π-π interactions (3.5–4.0 Å spacing) .

- Methodology : Single-crystal X-ray diffraction (SCXRD) with refinement software (e.g., SHELXL) to analyze packing motifs.

Q. What strategies resolve contradictions in reported biological activities of benzofuran derivatives?

- Case Study : If antimicrobial assays yield conflicting results (e.g., MIC values vary across studies):

Standardize Assays : Use consistent bacterial strains (e.g., S. aureus ATCC 25923) and growth media.

SAR Analysis : Synthesize analogs (e.g., 5-Bromo-7-chloro or 7-methoxy derivatives) to isolate substituent effects.

Computational Modeling : Perform molecular docking to assess binding affinity variations (e.g., with E. coli DNA gyrase) .

Q. How can computational chemistry predict reactivity in nucleophilic substitution reactions?

- Approach :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic centers (e.g., C2 carboxylic acid as a leaving group).

- Fukui Indices : Calculate values to predict sites prone to nucleophilic attack (e.g., C5 bromo as a potential target for Suzuki coupling).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.